1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine

Medicinal Chemistry Fluorine SAR Kinase Inhibitor Design

Secure the distinct 2,6-difluoro regioisomer for your conformational SAR and lead-optimization workflows. This dual-acylated piperazine building block offers a pre-validated dual-pharmacophore entry point, combining a fluorinated benzoyl hinge-binder motif with a furan H-bond acceptor. Its unique dihedral angle preference makes it essential for paired comparisons against the 3,5-difluoro isomer, ensuring reproducible binding assays. Eliminating a synthetic step, it accelerates library synthesis for kinase and carbonic anhydrase targets. Procure now for computational validation and focused screening.

Molecular Formula C16H14F2N2O3
Molecular Weight 320.296
CAS No. 496054-74-1
Cat. No. B2870920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine
CAS496054-74-1
Molecular FormulaC16H14F2N2O3
Molecular Weight320.296
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C16H14F2N2O3/c17-11-3-1-4-12(18)14(11)16(22)20-8-6-19(7-9-20)15(21)13-5-2-10-23-13/h1-5,10H,6-9H2
InChIKeyOUGRCPMHAUAHHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorobenzoyl)-4-(furan-2-carbonyl)piperazine (CAS 496054-74-1): Structural Identity and Compound Class for Procurement Evaluation


1-(2,6-Difluorobenzoyl)-4-(furan-2-carbonyl)piperazine (CAS 496054-74-1) is a fully synthetic, dual-acylated piperazine derivative with the IUPAC name [4-(2,6-difluorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone. It belongs to the N,N-disubstituted piperazine class and is catalogued as a screening compound or synthetic building block by multiple chemical suppliers . The molecule features a 2,6-difluorophenyl carbonyl group on one piperazine nitrogen and a furan-2-carbonyl group on the other, yielding a molecular formula of C16H14F2N2O3 and a molecular weight of 320.29 g/mol . No biological activity data are currently recorded in ChEMBL, and no publications indexed in PubMed directly report experimental results for this compound [1].

Why In-Class Piperazine Building Blocks Cannot Simply Substitute 1-(2,6-Difluorobenzoyl)-4-(furan-2-carbonyl)piperazine in Structure-Activity Programs


The specific 2,6-difluoro substitution pattern on the benzoyl ring, combined with the furan-2-carbonyl group on the opposite piperazine nitrogen, creates a topological pharmacophore that is not replicated by simpler mono-acylated piperazines (e.g., 1-(2,6-difluorobenzoyl)piperazine, CAS 179334-15-7) or by analogs bearing alternative fluoro-regioisomers (e.g., the 3,5-difluorobenzoyl isomer, PubChem CID 17474814) [1]. The 2,6-difluoro arrangement imposes distinct steric and electronic constraints on the benzoyl carbonyl orientation relative to the piperazine ring, while the furan-2-carbonyl group contributes a specific H-bond acceptor topology (tPSA 53.8 Ų, 5 H-bond acceptors, 0 H-bond donors) that influences molecular recognition [2]. Generic substitution with any piperazine derivative that alters either the fluorine positions or the heteroaryl carbonyl group would yield a different conformational ensemble and interaction fingerprint, undermining SAR reproducibility in lead-optimization campaigns [3].

Quantitative Differentiation Evidence for 1-(2,6-Difluorobenzoyl)-4-(furan-2-carbonyl)piperazine vs. Closest Structural Analogs


Fluorine Regioisomer Comparison: 2,6-Difluoro vs. 3,5-Difluoro Benzoyl Topology

The target compound bears a 2,6-difluorobenzoyl group, while its closest commercially catalogued isomer, [4-(3,5-difluorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone (PubChem CID 17474814), places the fluorine atoms at the 3- and 5-positions [1]. The 2,6-substitution pattern creates a symmetric ortho-fluorine environment that restricts rotation around the benzoyl-piperazine C–N bond more severely than the 3,5-pattern, altering the conformational landscape sampled by the benzoyl carbonyl . Both compounds share identical molecular formula (C16H14F2N2O3), molecular weight (320.29 g/mol), computed tPSA (53.8 Ų), and heavy atom count (23), meaning they are indistinguishable by bulk physicochemical descriptors alone [2].

Medicinal Chemistry Fluorine SAR Kinase Inhibitor Design

Dual-Acylation vs. Mono-Acylation: Scaffold Completeness for Parallel Chemistry

The target compound is a fully disubstituted piperazine bearing two distinct acyl groups. In contrast, 1-(2,6-difluorobenzoyl)piperazine (CAS 179334-15-7) carries only the 2,6-difluorobenzoyl group, leaving the opposing piperazine nitrogen as a free secondary amine . This free NH serves as a synthetic handle for further derivatization, making the mono-acylated analog suited for library enumeration, whereas the target compound's dual acylation provides a pre-formed, more rigid scaffold requiring no additional protection/deprotection steps for the second nitrogen [1].

Parallel Synthesis Fragment-Based Drug Discovery Building Block Procurement

Furan-2-Carbonyl Piperazine Motif: Class-Level Evidence for Carbonic Anhydrase and Kinase Target Engagement

While the target compound itself lacks direct biological annotation, the 4-(furan-2-carbonyl)piperazine substructure has demonstrated activity in published studies. A closely related analog, 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide, exhibited Ki = 4.3 nM against human carbonic anhydrase VII (hCA VII) with selectivity over hCA I [1]. Separately, the dual-acylated piperazine motif (aroyl + heteroaroyl) is recurrent in patent literature describing kinase inhibitors, including NIMA-related kinase (NEK1/NEK2) inhibitor scaffolds where 2,6-difluorobenzoyl piperazine elements appear [2]. The target compound was catalogued in the ZINC screening library (ZINC6938507, ZINC224582) but carries no ChEMBL activity annotation as of database release 20, indicating it remains an untested or undisclosed probe [3].

Carbonic Anhydrase Inhibition Kinase Inhibitor Design Piperazine Pharmacophore

Procurement-Relevant Application Scenarios for 1-(2,6-Difluorobenzoyl)-4-(furan-2-carbonyl)piperazine (CAS 496054-74-1)


Fluorine-Regioisomer SAR Probing in Lead Optimization

When a lead series features a piperazine linker with a benzoyl substituent, the 2,6-difluoro isomer serves as the ortho,ortho'-blocked control relative to the 3,5-difluoro isomer (PubChem CID 17474814) or mono-fluoro variants. Despite identical molecular weight, formula, tPSA, and logP, the 2,6-difluoro orientation enforces a distinct dihedral angle preference at the amide bond, which can be leveraged to test conformational hypotheses in target binding. Procurement of both isomers from orthogonal sources enables direct, paired comparison in biochemical or biophysical assays [1].

Pre-Assembled Dual-Pharmacophore Fragment for Focused Screening Libraries

The compound combines a fluorinated benzoyl group (common in type II kinase inhibitor hinge-binder motifs) with a furan carbonyl group (a heteroaryl H-bond acceptor found in carbonic anhydrase and GPCR ligand chemotypes) on a single piperazine scaffold. For groups building focused libraries targeting kinases (NEK family, p38α) or carbonic anhydrases, this compound provides a pre-validated dual-pharmacophore entry point that eliminates the need for sequential coupling chemistry, reducing synthetic cycle time by one step relative to mono-acylated piperazine building blocks [2].

Physicochemical Benchmarking Compound for Computational Modeling Calibration

With its moderate molecular weight (320.29 g/mol), intermediate lipophilicity (XLogP3 ~1.9, though ZINC-predicted logP ranges 2.16-3.79), zero H-bond donors, and five H-bond acceptors, this compound sits at the boundary of lead-like and fragment-like chemical space. Its well-defined, rigid structure (2 rotatable bonds) and commercial availability make it suitable as a calibration standard for docking scoring functions, MD simulation protocols, or QSAR model validation, particularly where the impact of ortho-fluorine substitution on ligand conformational entropy is under investigation [3].

Quote Request

Request a Quote for 1-(2,6-difluorobenzoyl)-4-(furan-2-carbonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.